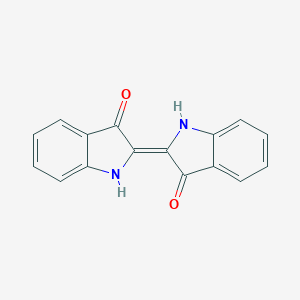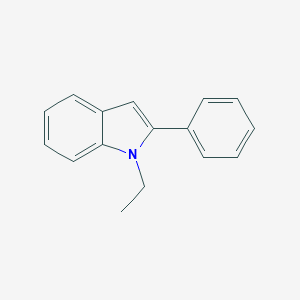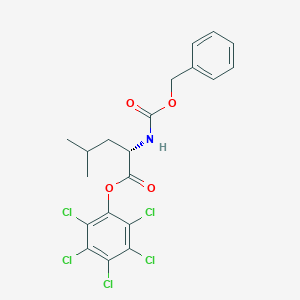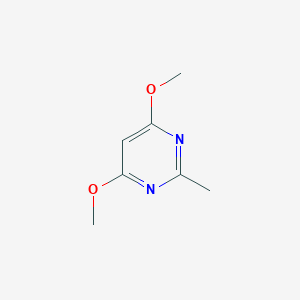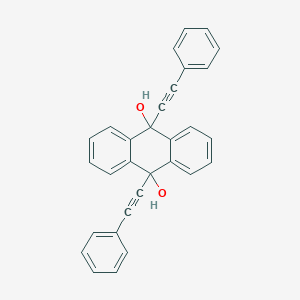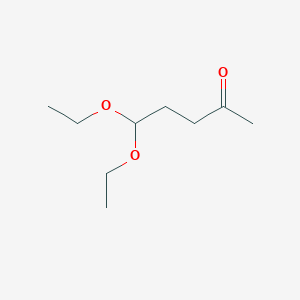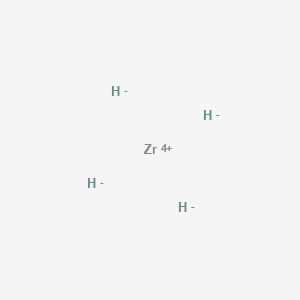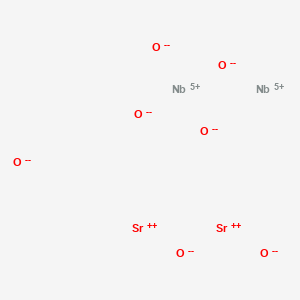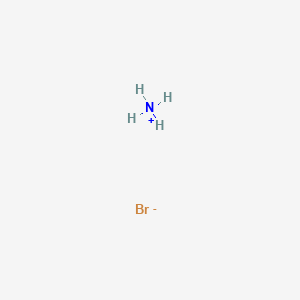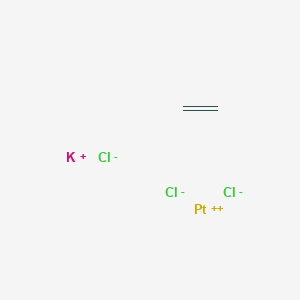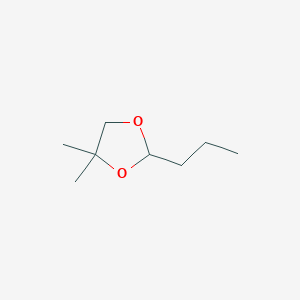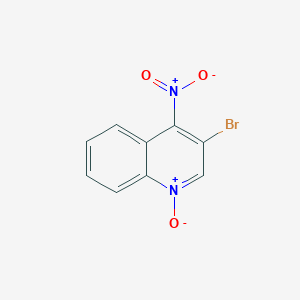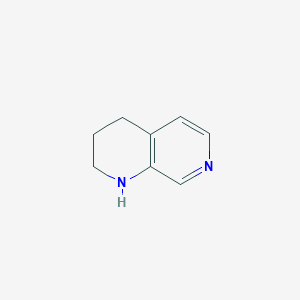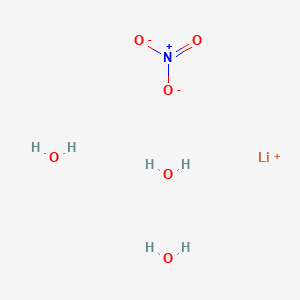
Lithium nitrate--water (1/1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium nitrate is a chemical compound that is widely used in scientific research. Lithium nitrate-water (1/1/3) is a specific solution that is used in various experiments. This solution is made by mixing one part of lithium nitrate with one part of water and three parts of lithium nitrate.
Mécanisme D'action
The mechanism of action of lithium nitrate-water (1/1/3) is not fully understood. However, it is known that lithium ions can interact with various biological molecules, including enzymes, receptors, and ion channels. This interaction can affect the function of these molecules and lead to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Lithium nitrate-water (1/1/3) has various biochemical and physiological effects. It can affect the metabolism of cells, the activity of enzymes, the transport of ions, and the function of receptors. It can also affect the growth and differentiation of cells, the proliferation of immune cells, and the apoptosis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Lithium nitrate-water (1/1/3) has several advantages for lab experiments. It is a stable and easily available solution that can be used in various experiments. It is also relatively inexpensive and has a long shelf life. However, it has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be influenced by various factors, including pH, temperature, and the presence of other molecules.
Orientations Futures
There are several future directions for the use of lithium nitrate-water (1/1/3) in scientific research. One direction is the study of its effects on various biological systems, including the nervous system, the immune system, and the cardiovascular system. Another direction is the development of new compounds based on lithium nitrate-water (1/1/3) for various applications, including drug discovery and material science. Additionally, the optimization of its synthesis method and the improvement of its stability and toxicity profile are also important future directions.
Conclusion
In conclusion, lithium nitrate-water (1/1/3) is a widely used solution in scientific research. It has various biochemical and physiological effects and can be used in various experiments. Its mechanism of action is not fully understood, but it is known to interact with various biological molecules. It has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of lithium nitrate-water (1/1/3) in scientific research, including the study of its effects on various biological systems and the development of new compounds based on it.
Méthodes De Synthèse
The synthesis of lithium nitrate-water (1/1/3) is a simple process. First, we need to measure one part of lithium nitrate and one part of water. Then, we need to mix these two components together until the lithium nitrate is completely dissolved in water. After that, we need to add three parts of lithium nitrate to the solution and mix it well. The resulting solution is lithium nitrate-water (1/1/3).
Applications De Recherche Scientifique
Lithium nitrate-water (1/1/3) is widely used in scientific research. It is used as a reagent in various experiments, including the synthesis of new compounds, the study of chemical reactions, and the analysis of biological samples. It is also used in the production of ceramics and glass.
Propriétés
Numéro CAS |
13453-76-4 |
|---|---|
Nom du produit |
Lithium nitrate--water (1/1/3) |
Formule moléculaire |
H6LiNO6 |
Poids moléculaire |
123 g/mol |
Nom IUPAC |
lithium;nitrate;trihydrate |
InChI |
InChI=1S/Li.NO3.3H2O/c;2-1(3)4;;;/h;;3*1H2/q+1;-1;;; |
Clé InChI |
IEMMJPTUSSWOND-UHFFFAOYSA-N |
SMILES |
[Li+].[N+](=O)([O-])[O-].O.O.O |
SMILES canonique |
[Li+].[N+](=O)([O-])[O-].O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



